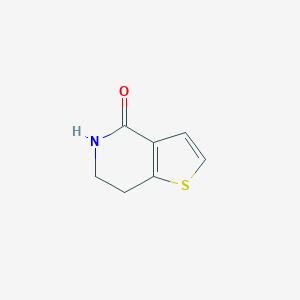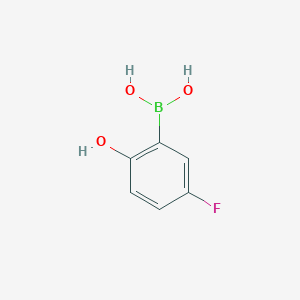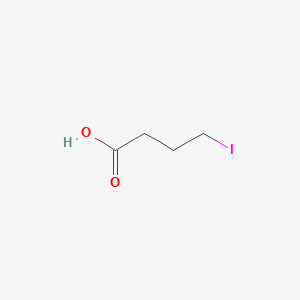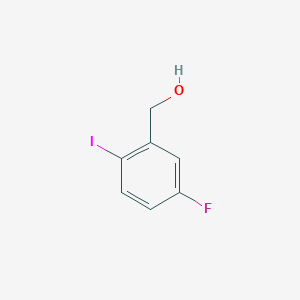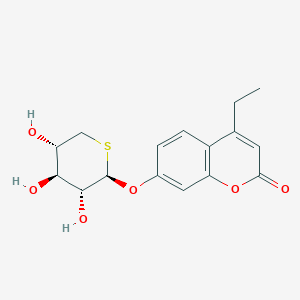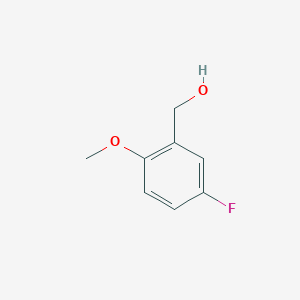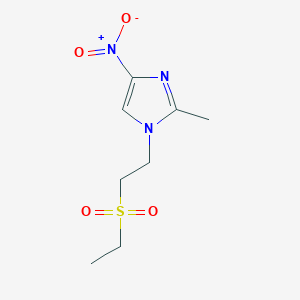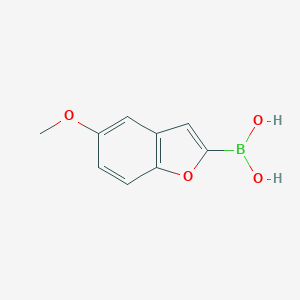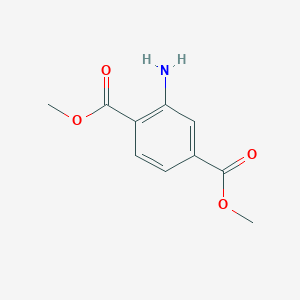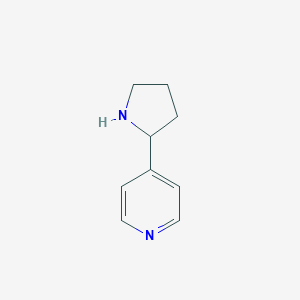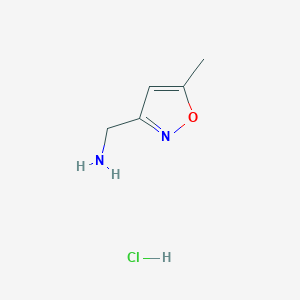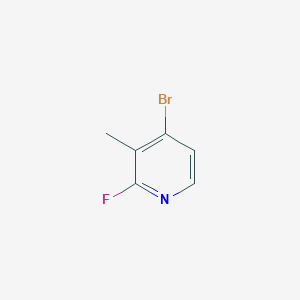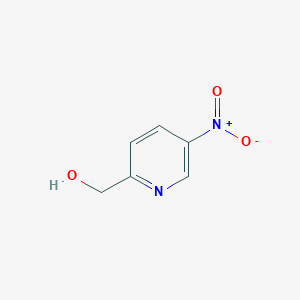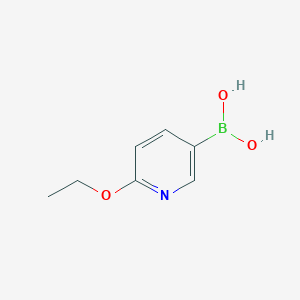
(6-乙氧基吡啶-3-基)硼酸
描述
(6-Ethoxypyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C7H10BNO3 and a molecular weight of 166.97 g/mol . This compound is characterized by its ethoxy and pyridinyl functional groups, as well as its boronic acid moiety.
科学研究应用
(6-Ethoxypyridin-3-yl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
作用机制
Target of Action
The primary target of (6-Ethoxypyridin-3-yl)boronic acid is the palladium catalyst used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
(6-Ethoxypyridin-3-yl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers a formally nucleophilic organic group to the palladium catalyst . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where the palladium catalyst becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by (6-Ethoxypyridin-3-yl)boronic acid, is part of a broader biochemical pathway involving the formation of carbon-carbon bonds . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by its chemical structure and the conditions under which it is used.
Result of Action
The result of the action of (6-Ethoxypyridin-3-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic chemistry, with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Action Environment
The action of (6-Ethoxypyridin-3-yl)boronic acid is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the compound should be stored in an inert atmosphere and at temperatures below -20°C . Additionally, the Suzuki-Miyaura coupling reaction in which the compound participates is known for its mild and functional group tolerant reaction conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxypyridin-3-yl)boronic acid typically involves the following steps :
Starting Material: 5-Bromo-2-ethoxypyridine.
Reagents: Diethyl ether, triisopropyl borate, and n-butyllithium.
Procedure: The reaction begins with the halogen-metal exchange of 5-Bromo-2-ethoxypyridine using n-butyllithium in diethyl ether. This is followed by the addition of triisopropyl borate to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for (6-Ethoxypyridin-3-yl)boronic acid are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
(6-Ethoxypyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different functionalized pyridine compounds.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
相似化合物的比较
Similar Compounds
(6-Methoxypyridin-3-yl)boronic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
(6-Chloropyridin-3-yl)boronic acid: Contains a chlorine atom instead of an ethoxy group.
(6-Hydroxypyridin-3-yl)boronic acid: Features a hydroxyl group in place of the ethoxy group
Uniqueness
(6-Ethoxypyridin-3-yl)boronic acid is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the ethoxy group plays a crucial role in the desired chemical transformations .
属性
IUPAC Name |
(6-ethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONCERAQKBPLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475801 | |
| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
612845-44-0 | |
| Record name | (6-Ethoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethoxypyridine-5-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


